Product packaging for (1R,3S,6S,10S,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one(Cat. No.:CAS No. 84692-91-1)

(1R,3S,6S,10S,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one

カタログ番号: B1666082
CAS番号: 84692-91-1
分子量: 246.30 g/mol
InChIキー: UVJYAKBJSGRTHA-ZCRGAIPPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Arglabin (C₁₅H₁₈O₃) is a guaianolide-class sesquiterpene lactone first isolated from Artemisia glabella and Artemisia myriantha . Its structure features a 5,7,5-tricyclic ring system with five contiguous stereocenters, an α,β-unsaturated γ-lactone, and an epoxide group (Fig. 1) . Key pharmacological activities include:

  • Anticancer: Inhibits farnesyl transferase, blocking RAS oncogene activation, and downregulates mTOR/PI3K/Akt signaling .
  • Anti-inflammatory: Suppresses NLRP3 inflammasome activity, reducing IL-1β, IL-18, and TNF-α production .
  • Immunomodulation: Enhances T-cell proliferation and macrophage phagocytosis .

It is clinically used in Kazakhstan for breast, lung, and ovarian cancers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3 B1666082 (1R,3S,6S,10S,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one CAS No. 84692-91-1

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

84692-91-1

分子式

C15H18O3

分子量

246.30 g/mol

IUPAC名

(1R,3S,6S,10S,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one

InChI

InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11-,12-,14-,15+/m0/s1

InChIキー

UVJYAKBJSGRTHA-ZCRGAIPPSA-N

異性体SMILES

CC1=CC[C@@]23[C@@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4

正規SMILES

CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(+)-Arglabin, Arglabin

製品の起源

United States

準備方法

Epoxidation of Micheliolide

The first step involves epoxidizing micheliolide at the 1,10-position using oxidizing agents. Key reagents and conditions include:

Epoxidation Reagent Solvent System Temperature Yield
m-Chloroperoxybenzoic acid Dichloromethane/Chloroform 0–25°C 60–70%
Hydrogen peroxide/vanadium Dichloromethane/t-butanol 25°C 55–65%
Sodium bromate/sulfuric acid Acetonitrile/water 0°C 50–58%

The reaction mechanism proceeds via electrophilic addition, where the peracid reagent delivers an oxygen atom to the double bond, forming the epoxide. Steric hindrance around the 1,10-position necessitates precise stoichiometry to avoid side reactions.

Dehydration of 1,10-Epoxy Micheliolide

The second step involves eliminating the 4-hydroxy and 3-hydrogen groups to form the exocyclic methylene moiety characteristic of arglabin. Dehydration agents such as thionyl chloride ($$ \text{SOCl}2 $$) or phosphoryl chloride ($$ \text{POCl}3 $$) in pyridine are employed:

Example Protocol:

  • Dissolve 1,10-epoxy micheliolide (100 mg, 0.38 mmol) in pyridine at 0°C.
  • Add $$ \text{POCl}_3 $$ (0.09 mL, 0.95 mmol) dropwise and stir for 2.5 hours.
  • Quench with saturated $$ \text{NaHCO}_3 $$, extract with ethyl acetate, and purify via silica gel chromatography.
  • Yield: 27.8 mg (28%).

This step is highly sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis of the lactone ring.

Isolation from Natural Sources

While synthetic routes dominate industrial production, arglabin is also isolated from Artemisia glabella and A. myiantha. The process involves:

  • Extraction : Chloroform or methanol extraction of aerial plant parts.
  • Chromatography : Fractionation using silica gel or HPLC to isolate arglabin.
  • Crystallization : Recrystallization from hexane/ethyl acetate mixtures.

Natural isolation yields approximately 0.02–0.05% by dry weight, making it economically unviable for large-scale production compared to synthesis.

Mechanistic and Stereochemical Considerations

Epoxide Formation

The stereoselectivity of the 1,10-epoxide is critical for biological activity. Molecular modeling studies suggest that micheliolide’s bicyclic structure directs the peracid to approach from the less hindered face, favoring the correct stereoisomer. Incorrect epoxide configuration reduces farnesyl transferase inhibition by 90%.

Dehydration Dynamics

The elimination reaction follows an E1cb mechanism:

  • Deprotonation at C3 by pyridine.
  • Formation of a conjugated base intermediate.
  • Elimination of the 4-hydroxy group as water.

The exocyclic methylene’s conjugation with the lactone carbonyl stabilizes the final product, as confirmed by UV-Vis spectroscopy ($$ \lambda_{\text{max}} = 204 \, \text{nm} $$).

Industrial Challenges and Optimizations

Low Yields in Dehydration

The 28% yield in the dehydration step stems from:

  • Side reactions : Lactone ring opening under acidic conditions.
  • Purification losses : Silica gel chromatography removes polar byproducts.

Mitigation Strategies :

  • Use of milder dehydrating agents (e.g., $$ \text{MsCl} $$) in dichloroethane.
  • Catalytic amounts of DMAP to accelerate elimination.

Solvent Toxicity

Chloroform and pyridine pose environmental and safety risks. Alternatives like 2-MeTHF and cyclopentyl methyl ether (CPME) are being explored for greener synthesis.

Comparative Analysis of Preparation Methods

Parameter Chemical Synthesis Natural Isolation
Yield 25–30% (over two steps) 0.02–0.05%
Scalability Suitable for kilogram-scale Limited by plant biomass
Purity >95% after chromatography 80–90% (requires recrystallization)
Cost High (reagents, purification) Very high (cultivation, extraction)

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore enzymatic epoxidation using cytochrome P450 monooxygenases, which could improve stereoselectivity and reduce waste.

Flow Chemistry

Microreactor systems enable precise control over reaction parameters, potentially increasing dehydration yields to 40–50%.

類似化合物との比較

Key Differences:

  • Structural Diversity: Arglabin’s tricyclic system contrasts with artemisinin’s endoperoxide bridge and parthenolide’s germacranolide skeleton .
  • Mechanisms: Arglabin uniquely inhibits farnesyl transferase and NLRP3, while parthenolide targets NF-κB, and artemisinin relies on peroxide-mediated radical formation .

Anticancer Efficacy and Mechanisms

Compound IC₅₀ (Cancer Models) Apoptosis Induction Signaling Pathways Affected Clinical Status
Arglabin 10 µM (OSCC) Yes (ROS/MMP) mTOR/PI3K/Akt, RAS Phase III (Kazakhstan)
Parthenolide 2–20 µM (leukemia) Yes (NF-κB) STAT3, JAK2 Preclinical
Artemisinin 5–50 µM (breast cancer) Yes (ferroptosis) PI3K/Akt, Wnt/β-catenin Approved (malaria)

Notable Findings:

  • Arglabin’s derivatives (e.g., bromo/chloro moieties at C3/C4) exhibit enhanced cytotoxicity, surpassing parthenolide in some models .

Anti-inflammatory Activity

Compound Inflammasome Inhibition Cytokine Reduction (IL-1β, TNF-α) Model Systems Tested
Arglabin NLRP3 50–70% (in vitro) RAW 264.7 macrophages, UC mice
Parthenolide NLRP3 60–80% (in vitro) LPS-activated macrophages
Alantolactone NF-κB 40–60% (in vitro) Rheumatoid arthritis models

Key Contrasts:

  • Arglabin uniquely promotes autophagy to degrade NLRP3 components, while parthenolide directly inhibits NF-κB .
  • Alantolactone’s anti-inflammatory effects are less specific, targeting multiple pathways .

Toxicity and Solubility Profiles

Compound Water Solubility Key Toxicities Bioavailability Enhancements
Arglabin Poor Low (no mutagenicity) PVP complexes, amino derivatives
Artemisinin Moderate Neurotoxicity (high doses) Semi-synthetic derivatives (e.g., DHA)
Parthenolide Low Hepatotoxicity (in vivo) Nanoformulations

Insights:

  • Arglabin’s derivatives (e.g., arglabin-DMA) achieve 4× higher solubility without significant toxicity .
  • Parthenolide’s hepatotoxicity limits its therapeutic window compared to arglabin .

Q & A

Q. How to reconcile conflicting data on Arglabin’s cytotoxicity in normal vs. cancer cells?

  • Methodological Answer : Compare mitochondrial metabolism (MTT assay) and apoptosis markers (Annexin V/PI) in primary vs. transformed cells. Use RNA interference to silence pro-survival genes (e.g., Bcl-2) and assess Arglabin’s selectivity .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for dose-dependent studies of Arglabin?

  • Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50. Use Dunnett’s post-hoc test for multi-group comparisons (e.g., LPS vs. LPS+Arglabin groups) .

Q. How to validate Arglabin’s immunomodulatory effects in clinical trial data?

  • Methodological Answer : In neoadjuvant trials, correlate H-Ras oncoprotein suppression (Western blot) with tumor regression rates. Use multiplex cytokine arrays to profile IL-4, IL-1β, and IFN-γ levels pre/post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,6S,10S,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one
Reactant of Route 2
(1R,3S,6S,10S,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。